1-Furfurylpyrrole (CAS 1438-94-4), also known as N-furfurylpyrrole, is a specialized bifunctional heterocyclic compound featuring a pyrrole ring linked to a furan ring via a methylene bridge. In industrial and academic procurement, it is primarily sourced as a specialized monomer for advanced conducting polymers, a precursor for electrochromic copolymers (such as with EDOT), and a versatile building block in organic synthesis. Additionally, while it possesses a potent roasted, coffee-like aroma profile naturally found in Maillard reactions, its specific regulatory status dictates its use primarily in non-food fragrances, analytical reference standards, and materials science rather than direct food flavoring [1]. Its dual-ring structure provides distinct electronic decoupling and steric properties that cannot be achieved with simple mono-heterocycles.
Attempting to substitute 1-Furfurylpyrrole with simpler analogs like N-methylpyrrole or 1-benzylpyrrole fundamentally alters downstream material properties and synthetic pathways. In electropolymerization, the pendant furan ring of 1-furfurylpyrrole introduces specific oxygen-coordination sites and steric bulk that modify the polymer's bandgap, solubility, and electrochromic contrast—features absent in rigid, unsubstituted polypyrrole films [1]. In organic synthesis, the furan moiety acts as a latent diene for cycloadditions, a reactivity profile completely lacking in the inert phenyl ring of 1-benzylpyrrole. Furthermore, for fragrance and sensory buyers, substituting 1-furfurylpyrrole with other roasted-note compounds like furfuryl mercaptan ignores critical regulatory delisting parameters specific to the US market, potentially leading to severe compliance failures in consumer formulations [2].
When utilized as a monomer for conducting films, N-substituted pyrroles exhibit distinct oxidation behaviors compared to their unsubstituted counterparts. 1-Furfurylpyrrole requires a slightly higher anodic potential for electropolymerization than unsubstituted pyrrole due to the steric bulk of the furfuryl group, which forces a calculated twist in the polymer backbone. This steric effect increases the solubility of the resulting poly(N-furfurylpyrrole) in organic solvents and alters its optoelectronic properties. When copolymerized with 3,4-ethylenedioxythiophene (EDOT), the incorporation of the N-furfuryl moiety significantly enhances the electrochromic contrast and switching stability of the film compared to pure poly(N-methylpyrrole) baselines [1].
| Evidence Dimension | Electropolymerization behavior and film processability |
| Target Compound Data | Sterically twisted backbone yielding soluble, electrochromic active copolymers |
| Comparator Or Baseline | Unsubstituted pyrrole (yields rigid, highly insoluble films) |
| Quantified Difference | Significant increase in organic solvent processability and tunable optoelectronic contrast |
| Conditions | Electrochemical polymerization in organic electrolytes |
Buyers developing smart windows or processable conductive inks must select this monomer to achieve the required solubility and electrochromic performance.
For buyers in the sensory, flavor, and fragrance sectors, the regulatory status of 1-Furfurylpyrrole is a strict procurement filter. In 2018, the US FDA delisted 1-furfurylpyrrole (along with six other synthetic flavoring substances) from its approved food additive list under the Delaney Clause, despite its historical use in mimicking roasted coffee and vegetable notes [1]. Consequently, while comparators like 2-acetylpyrrole or furfuryl mercaptan may retain GRAS status for specific food applications, 1-furfurylpyrrole must be strictly segregated for use in non-food fragrances, industrial odor masking, or as an analytical standard.
| Evidence Dimension | US FDA direct food additive approval status |
| Target Compound Data | Prohibited for direct synthetic food flavor use in the US (Delisted) |
| Comparator Or Baseline | Furfuryl mercaptan (Permitted / GRAS for specific food uses) |
| Quantified Difference | Binary regulatory divergence (Prohibited vs. Permitted for food) |
| Conditions | US FDA regulatory framework (21 CFR) and FEMA GRAS guidelines |
Procurement teams must block the purchase of this compound for US food/beverage formulations to avoid illegal adulteration, redirecting it exclusively to industrial or fragrance applications.
As a synthetic intermediate, 1-Furfurylpyrrole offers a unique dual-reactivity profile that distinguishes it from simpler N-protected pyrroles. The molecule contains an electron-rich pyrrole ring susceptible to electrophilic aromatic substitution, alongside a furan ring that can participate as a diene in Diels-Alder cycloadditions [1]. When compared to 1-benzylpyrrole, which features an inert phenyl ring, 1-furfurylpyrrole allows chemists to selectively functionalize or ring-open the furan moiety post-pyrrole modification. This effectively reduces the number of synthetic steps required to build complex bridged or polycyclic scaffolds.
| Evidence Dimension | Available reactive sites for cycloaddition |
| Target Compound Data | Furan ring acts as an active diene for cycloadditions |
| Comparator Or Baseline | 1-Benzylpyrrole (Phenyl ring is inert to standard cycloadditions) |
| Quantified Difference | Enables multi-component Diels-Alder reactions at the pendant group |
| Conditions | Standard organic synthesis conditions (e.g., reaction with dienophiles) |
Reduces step-count and reagent costs for pharmaceutical manufacturers synthesizing complex polycyclic libraries.
Used as a comonomer (often with EDOT) to produce conducting polymer films with tunable color states, improved organic solubility, and specific optoelectronic contrasts for smart windows and displays [1].
Procured by fragrance houses to impart earthy, green, and roasted coffee notes to industrial products, candles, and cosmetics, strictly adhering to non-food regulatory boundaries established by the FDA [2].
Utilized by medicinal chemists as a bifunctional building block, leveraging the furan ring for Diels-Alder cycloadditions to construct complex, multi-cyclic drug scaffolds in fewer synthetic steps compared to standard N-alkylpyrroles [3].
Employed in food science and agricultural laboratories as a highly pure GC-MS reference standard to quantify Maillard reaction products and roasting profiles in coffee, chicory, and extruded plant proteins [2].
Irritant